molecular formula C15H21FN2O2 B8333610 (4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B8333610
M. Wt: 280.34 g/mol
InChI Key: COWPAITVMXHKRU-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a methylbenzyl group, an aminomethyl group, and a fluorine atom, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.

    Attachment of the Methylbenzyl Group: The methylbenzyl group is attached through a Friedel-Crafts alkylation reaction.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and aminomethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

(4-methylphenyl)methyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-11-2-4-12(5-3-11)10-20-15(19)18-7-6-13(8-17)14(16)9-18/h2-5,13-14H,6-10,17H2,1H3/t13-,14-/m1/s1

InChI Key

COWPAITVMXHKRU-ZIAGYGMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CN

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CN

Origin of Product

United States

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